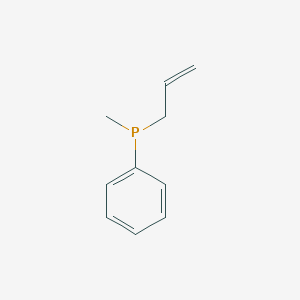
Methyl(phenyl)(prop-2-en-1-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)(prop-2-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(phenyl)(prop-2-en-1-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(phenyl)(prop-2-en-1-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, replacing one of its substituents with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl(phenyl)(prop-2-en-1-yl)phosphane has several scientific research applications, including:
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research explores its potential as a building block for the development of new pharmaceuticals.
Organophosphorus Chemistry:
Mécanisme D'action
The mechanism of action of methyl(phenyl)(prop-2-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating its lone pair of electrons to the metal center, thereby facilitating the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl(phenyl)(prop-2-en-1-yl)phosphane include:
- Dimethylphenylphosphine
- Diphenylmethylphosphine
- Triphenylphosphine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of complexes it forms with metal centers, making it a valuable compound for specific catalytic applications .
Propriétés
Numéro CAS |
54807-86-2 |
|---|---|
Formule moléculaire |
C10H13P |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
methyl-phenyl-prop-2-enylphosphane |
InChI |
InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
Clé InChI |
QIPUVIYUANCTLI-UHFFFAOYSA-N |
SMILES canonique |
CP(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


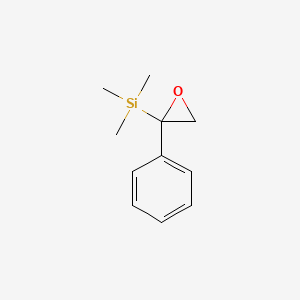
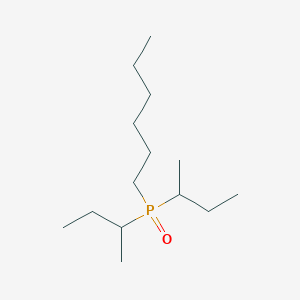
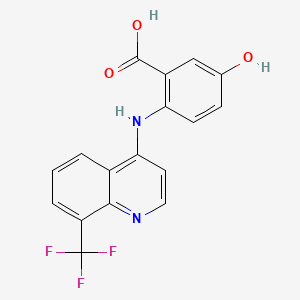
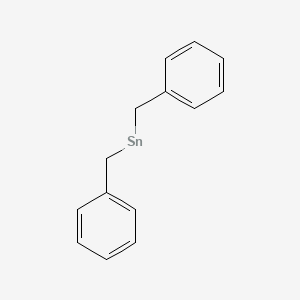
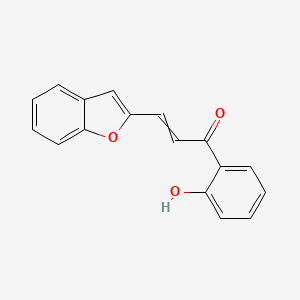

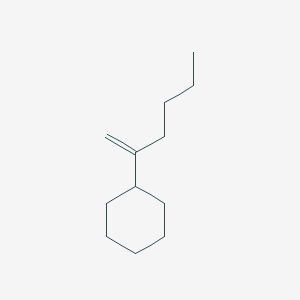
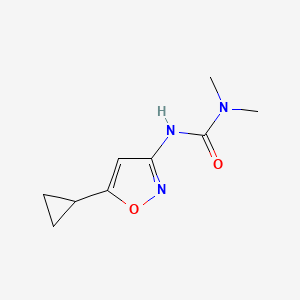

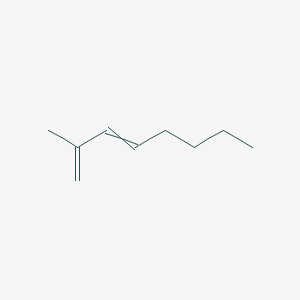
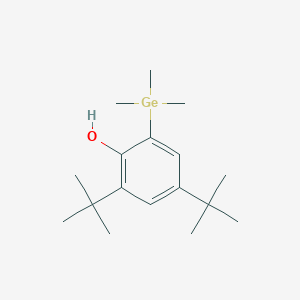
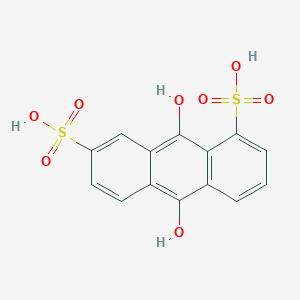
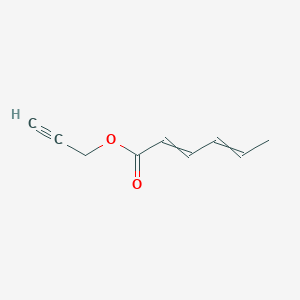
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)
